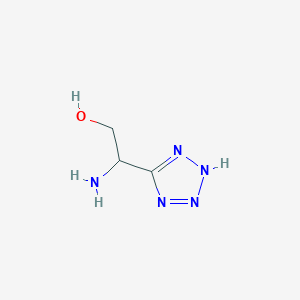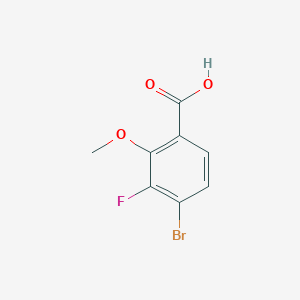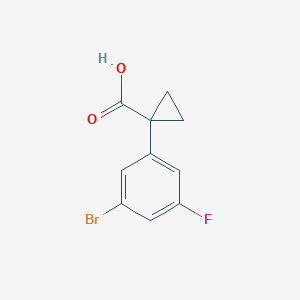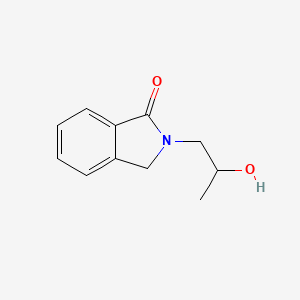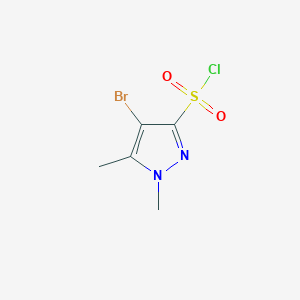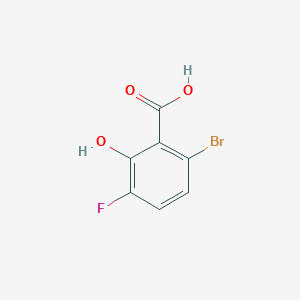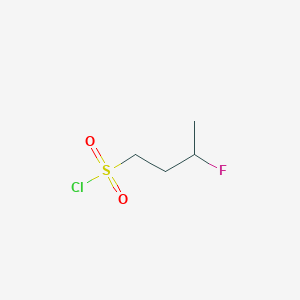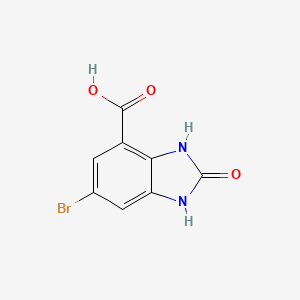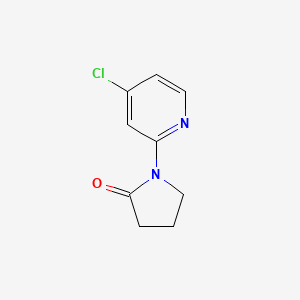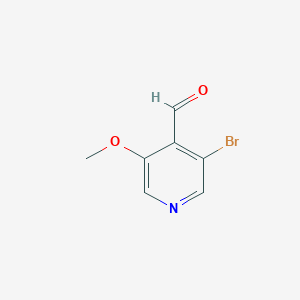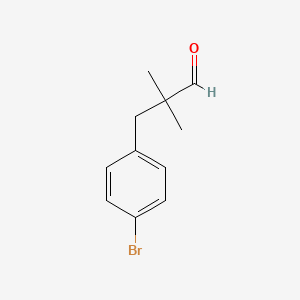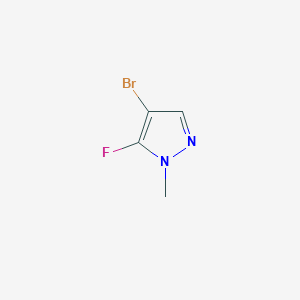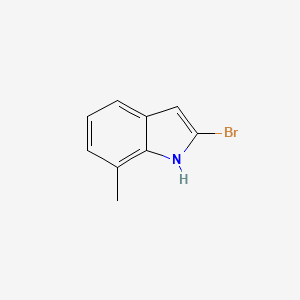![molecular formula C13H17NO3 B1380503 benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate CAS No. 124555-31-3](/img/structure/B1380503.png)
benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
Vue d'ensemble
Description
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate, also known as BNHC, is a synthetic compound that has been used in scientific research for a variety of applications. BNHC has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Enantioselective Synthesis and Medicinal Chemistry Applications
Discovery of Neuronal Nicotinic Receptor Agonists : An efficient synthesis pathway was developed for a novel potent selective neuronal nicotinic receptor (NNR) agonist, highlighting the role of the enantiomerically pure pharmacophore derived from benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate. This pathway involves an intramolecular cycloaddition and cyclization process, demonstrating the compound's significance in neuropharmacology research (Ji et al., 2005).
Inhibition of Cholinesterases : A study introduced silicon-based carbamate derivatives as potential inhibitors for acetyl- and butyrylcholinesterase (AChE/BChE), showcasing the therapeutic potential of such compounds in treating diseases related to cholinesterase dysfunction. Benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate and its analogs demonstrated comparable inhibitory activities to marketed drugs, indicating the relevance of this chemical class in developing new pharmaceutical agents (Bąk et al., 2019).
Synthesis of Antitubercular and Antibacterial Agents : Research on (3-benzyl-5-hydroxyphenyl)carbamates revealed compounds with potent inhibitory activity against M. tuberculosis strains and sensitive/drug-resistant Gram-positive bacteria. This underscores the compound's potential in addressing infectious diseases through the synthesis of new antibacterial and antitubercular agents (Cheng et al., 2019; Liang et al., 2020).
Organic Synthesis and Chemical Properties
Mechanochemical Synthesis of Carbamates : A study highlighted the use of 1,1′-Carbonyldiimidazole (CDI) in the mechanochemical preparation of carbamates, including N-methyl-O-benzyl carbamate. This method offers a sustainable and efficient approach to synthesizing carbamates, showcasing the versatility of benzyl carbamates in organic synthesis (Lanzillotto et al., 2015).
Hydro-Lipophilic Properties and Pharmacological Potential : The preparation and characterization of fluorinated benzyl carbamates of 4-aminosalicylanilides revealed insights into their hydro-lipophilic properties. This study emphasizes the importance of such properties in developing compounds with expected anticholinesterase and anti-inflammatory activity, further highlighting the broad applicability of benzyl carbamates in medicinal chemistry (Jankech et al., 2020).
Propriétés
IUPAC Name |
benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLLUGKKOBOJGH-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Benzyl (3-hydroxycyclopentyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



